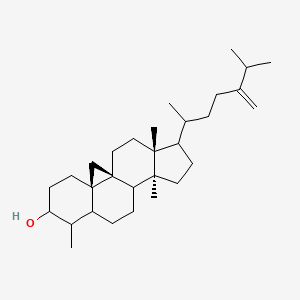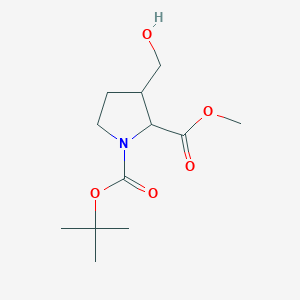
1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester: is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with hydroxymethyl and ester groups. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with appropriate alcohols under acidic conditions. The reaction may require catalysts such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and ester groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
相似化合物的比较
- 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester
Uniqueness: 1,2-Pyrrolidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 3-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(7-14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
InChI 键 |
PBIAUGFVHXIXNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14786186.png)

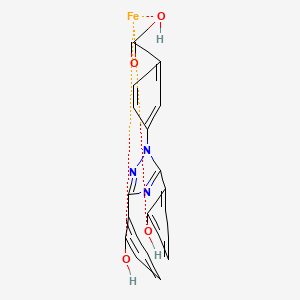
![2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)

![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B14786213.png)
![Tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate](/img/structure/B14786217.png)
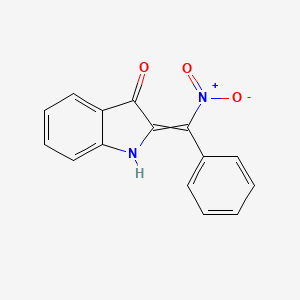
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)
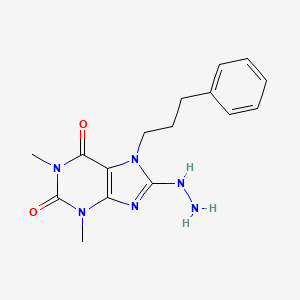
![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)

